4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
Furamidine is a cell-permeable inhibitor of protein arginine methyltransferase 1 (PRMT1) that is selective for PRMT1 over PRMT5, PRMT6, and PRMT4/coactivator-associated arginine methyltransferase 1 (CARM1) (IC50s = 9.4, 166, 283, and >400 μM, respectively). In vitro, furamidine (20 μM) inhibits Aly protein methylation in HEK293T cells and growth of several leukemia cell lines. It inhibits tyrosyl-DNA phosphodiesterase (Tdp1) activity on both single- and double-stranded DNA substrates with concentrations in the low micromolar range, but it is more potent against a duplex DNA substrate. Furamidine inhibits growth of T. brucei, the parasite that causes sleeping sickness, with IC50 values of 1.5 to 37 nM across various strains. It inhibits the T. brucei P2 aminopurine transporter (Ki = 1.2 μM). It also binds to AT-rich DNA sequences in trypanosome kinetoplast DNA.
Brand Name:
Vulcanchem
CAS No.:
55368-40-6
VCID:
VC21159121
InChI:
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
SMILES:
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N.Cl.Cl
Molecular Formula:
C18H16N4O
Molecular Weight:
304.3 g/mol
4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
CAS No.: 55368-40-6
Cat. No.: VC21159121
Molecular Formula: C18H16N4O
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Furamidine is a cell-permeable inhibitor of protein arginine methyltransferase 1 (PRMT1) that is selective for PRMT1 over PRMT5, PRMT6, and PRMT4/coactivator-associated arginine methyltransferase 1 (CARM1) (IC50s = 9.4, 166, 283, and >400 μM, respectively). In vitro, furamidine (20 μM) inhibits Aly protein methylation in HEK293T cells and growth of several leukemia cell lines. It inhibits tyrosyl-DNA phosphodiesterase (Tdp1) activity on both single- and double-stranded DNA substrates with concentrations in the low micromolar range, but it is more potent against a duplex DNA substrate. Furamidine inhibits growth of T. brucei, the parasite that causes sleeping sickness, with IC50 values of 1.5 to 37 nM across various strains. It inhibits the T. brucei P2 aminopurine transporter (Ki = 1.2 μM). It also binds to AT-rich DNA sequences in trypanosome kinetoplast DNA. |
|---|---|
| CAS No. | 55368-40-6 |
| Molecular Formula | C18H16N4O |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide |
| Standard InChI | InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
| Standard InChI Key | ZJHZBDRZEZEDGB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
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